molecular formula C10H4Cl2F16O4S B3040726 Bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate CAS No. 232602-73-2

Bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate

Cat. No. B3040726
CAS RN: 232602-73-2
M. Wt: 595.08 g/mol
InChI Key: LEFSNDOCEVPEPL-UHFFFAOYSA-N
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Description

5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF) is a novel derivatizing agent that was synthesized and tested as a reagent for direct water derivatization of highly polar and hydrophilic analytes .


Chemical Reactions Analysis

ClOFPCF is effective in reacting with carboxylic, hydroxylic, and aminic groups at once, forming multiply-substituted non-polar derivatives .


Physical And Chemical Properties Analysis

ClOFPCF showed good reaction efficiency, good chromatographic and spectroscopic properties, good linearity in calibration curves, and low detection limits .

Mechanism of Action

The mechanism of action of Bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate is not well understood. However, it is believed that this compound interacts with the surface of the reactants, reducing the surface tension and allowing for more efficient mixing and reaction.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have toxic effects on the liver and kidneys. It is important to note that these studies were conducted on animals and may not be applicable to humans.

Advantages and Limitations for Lab Experiments

Bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate has several advantages as a solvent in lab experiments. It is non-flammable, non-toxic, and has a low boiling point, making it easy to remove from the reaction mixture. However, this compound is not compatible with some types of materials, such as rubber and some plastics. Additionally, this compound is relatively expensive compared to other solvents.

Future Directions

There are several future directions for research on Bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the biochemical and physiological effects of this compound on humans. Additionally, there is a need for more research on the compatibility of this compound with different materials and its potential applications in various scientific fields.
Conclusion
In conclusion, this compound is a fluorinated organic compound that has gained significant attention in the scientific community due to its unique properties. This compound is commonly used as a solvent in various industrial applications and has potential applications in various scientific fields. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.

Scientific Research Applications

Bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of chemistry, where it is used as a solvent for various chemical reactions. This compound has also been used as a surfactant in the production of polymeric materials and as a lubricant in the manufacturing of electronic components.

properties

IUPAC Name

bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F16O4S/c11-9(25,26)7(21,22)5(17,18)3(13,14)1-31-33(29,30)32-2-4(15,16)6(19,20)8(23,24)10(12,27)28/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFSNDOCEVPEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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